molecular formula C14H9FINO3 B4128271 N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide

N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4128271
M. Wt: 385.13 g/mol
InChI Key: ISFCSDCUEJTDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a fluorine and iodine atom on the phenyl ring, which is attached to a benzodioxole moiety through a carboxamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FINO3/c15-10-6-9(16)2-3-11(10)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFCSDCUEJTDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-iodoaniline and 1,3-benzodioxole-5-carboxylic acid.

    Coupling Reaction: The 2-fluoro-4-iodoaniline is coupled with 1,3-benzodioxole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine and iodine atoms on the phenyl ring.

    Oxidation and Reduction Reactions: The benzodioxole moiety can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzodioxole moiety.

    Reduction Products: Reduced forms of the carboxamide group or the benzodioxole ring.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and neurological disorders.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes involved in cell signaling pathways.

    Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • N-(2-fluoro-4-iodophenyl)methanesulfonamide
  • N-(5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-1,3,4-oxadiazol-2-yl)ethane-1,2-diamine

Comparison:

  • Structural Differences: While these compounds share the 2-fluoro-4-iodophenyl moiety, they differ in their functional groups and overall structure, leading to variations in their chemical properties and reactivity.
  • Unique Features: N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-4-iodophenyl)-1,3-benzodioxole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.